molecular formula C17H14FN7O B10985299 5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B10985299
M. Wt: 351.3 g/mol
InChI Key: RMSHWTROXQPCEQ-UHFFFAOYSA-N
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Description

5-Fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule characterized by a benzimidazole core substituted with a methyl group, a tetrazole ring, and a fluorinated benzamide moiety. Its molecular formula is C₁₉H₁₆FN₇O, with a molecular weight of 393.38 g/mol (calculated from , though conflicting data in suggests a similar compound with C₂₁H₂₂FN₇O and MW 407.45). The compound’s structure includes:

  • A 1-methyl-1H-benzimidazole group, which enhances aromatic stacking and hydrogen-bonding interactions.
  • A tetrazole-1-yl substituent at the 2-position of the benzamide, acting as a bioisostere for carboxylic acids to improve metabolic stability and membrane permeability .
  • A 5-fluoro substituent on the benzamide ring, which modulates electronic properties and binding affinity .

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or infectious diseases.

Properties

Molecular Formula

C17H14FN7O

Molecular Weight

351.3 g/mol

IUPAC Name

5-fluoro-N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H14FN7O/c1-24-15-5-3-2-4-13(15)21-16(24)9-19-17(26)12-8-11(18)6-7-14(12)25-10-20-22-23-25/h2-8,10H,9H2,1H3,(H,19,26)

InChI Key

RMSHWTROXQPCEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction may lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Key Substituents Reported Activity/Properties Reference
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide C₁₉H₁₆FN₇O 1-methyl-benzimidazole, tetrazole, 5-fluoro Potential enzyme inhibition (e.g., kinase or protease targets); enhanced metabolic stability
N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide C₁₈H₁₃FN₆OS Thiazole, 4-fluorophenylmethyl, tetrazole Antiviral or antimicrobial activity; sulfur atom may improve lipophilicity
5-Fluoro-N-(5-(1-methyl-1H-benzimidazol-2-yl)pentyl)-2-(tetrazol-1-yl)benzamide C₂₁H₂₂FN₇O Extended pentyl linker between benzimidazole and benzamide Improved binding affinity due to flexible linker; possible kinase inhibition
Nitazoxanide derivatives (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) C₁₀H₆ClF₂N₂OS Thiazole, chloro, difluorobenzamide Antiparasitic activity via pyruvate:ferredoxin oxidoreductase (PFOR) inhibition
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate C₁₆H₁₄N₂O₂ Methyl ester, 5-methyl-benzimidazole Intermediate in synthesis; ester group may limit bioavailability
R 17934 (Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate) C₁₄H₁₃N₃O₃S Thienylcarbonyl, carbamate Antitubulin activity; disrupts microtubules in cancer cells

Key Structural and Functional Insights:

Benzimidazole vs. Thiazole/Triazole Cores :

  • The benzimidazole moiety in the target compound (and analogs like R 17934) provides planar aromaticity for π-π stacking, critical for binding to hydrophobic enzyme pockets. In contrast, thiazole-containing analogs (e.g., ) introduce sulfur, which may enhance metal coordination or alter solubility .
  • Tetrazole groups (as in the target compound and ) offer hydrogen-bonding capacity similar to carboxylic acids but with improved resistance to enzymatic hydrolysis .

Difluoro-substituted analogs () show stronger electron-withdrawing effects, which may enhance binding but reduce metabolic stability . Linker Flexibility: The pentyl linker in the analog from increases conformational flexibility, possibly improving binding to larger active sites, whereas the methylene linker in the target compound may favor rigidity and specificity .

Biological Activity :

  • Antiparasitic compounds like nitazoxanide derivatives () rely on thiazole and difluorobenzamide groups for PFOR inhibition, while the target compound’s benzimidazole-tetrazole system may target divergent pathways (e.g., kinase inhibition) .
  • R 17934 () demonstrates that benzimidazole-carbamate derivatives can disrupt microtubules, suggesting the target compound could be explored for similar mechanisms .

Biological Activity

5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a tetrazole group, and a fluorine atom, which are significant for its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.

The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes associated with cancer progression. Notably, it has been evaluated for its inhibitory effects on the enzyme Poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • HCT116 Cells : The compound demonstrated an IC50 value of 7.4 μM, indicating potent activity against colorectal cancer cells.
  • A549 Cells : In combination with temozolomide, it showed enhanced cytotoxicity (PF50 = 1.6), suggesting a synergistic effect that could be harnessed for therapeutic applications .
Cell LineIC50 (μM)Synergistic Effect with Temozolomide
HCT1167.4Yes (PF50 = 1.6)
A549Not specifiedYes

Case Studies

In a study published in 2016, various analogs of the compound were synthesized and tested for their PARP inhibitory activity. The most promising analog exhibited an IC50 of 43.7 nM against PARP-1, demonstrating its potential as an effective therapeutic agent in cancer treatment .

Discussion

The findings indicate that this compound holds promise as an anticancer agent due to its ability to inhibit critical enzymes involved in DNA repair and its synergistic effects when used in combination therapies. The fluorine substitution likely contributes to its enhanced binding affinity and biological activity.

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